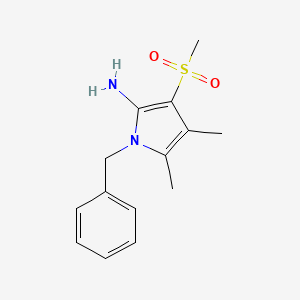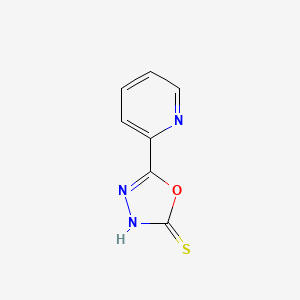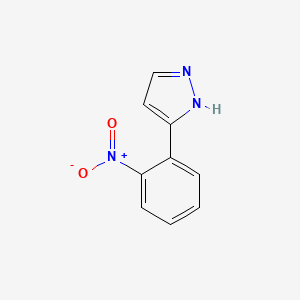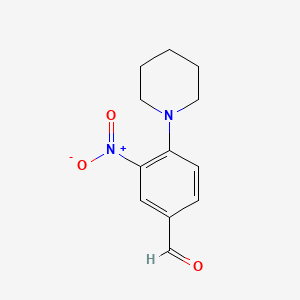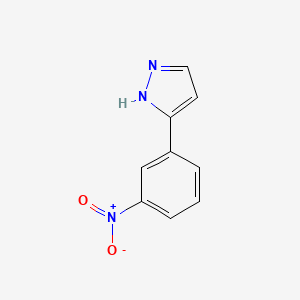
3-(3-nitrofenil)-1H-pirazol
Descripción general
Descripción
3-(3-nitrophenyl)-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Aplicaciones Científicas De Investigación
Chemistry: 3-(3-nitrophenyl)-1H-pyrazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its nitro group can be reduced to an amino group, which can then interact with various biological targets.
Medicine: The compound has potential applications in medicinal chemistry as a precursor to pharmacologically active molecules. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, 3-(3-nitrophenyl)-1H-pyrazole can be used in the production of dyes, pigments, and other materials that require specific electronic properties.
Análisis Bioquímico
Biochemical Properties
3-(3-Nitrophenyl)-1H-pyrazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase (MAO) enzymes, particularly MAO-B, where it acts as an inhibitor . This interaction is significant as it can modulate the levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurodegenerative disorders.
Cellular Effects
The effects of 3-(3-nitrophenyl)-1H-pyrazole on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 3-(3-nitrophenyl)-1H-pyrazole has been shown to alter the expression of genes involved in neurotransmitter synthesis and degradation . Additionally, it can impact cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, 3-(3-nitrophenyl)-1H-pyrazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their activity. For instance, its interaction with MAO-B involves binding to the enzyme’s active site, leading to inhibition of its activity . This inhibition results in increased levels of monoamine neurotransmitters, which can have various physiological effects. Additionally, 3-(3-nitrophenyl)-1H-pyrazole can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-(3-nitrophenyl)-1H-pyrazole can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-nitrophenyl)-1H-pyrazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-(3-nitrophenyl)-1H-pyrazole in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(3-nitrophenyl)-1H-pyrazole vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as neuroprotection and modulation of neurotransmitter levels . At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
3-(3-Nitrophenyl)-1H-pyrazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolic pathways can influence the overall efficacy and safety of 3-(3-nitrophenyl)-1H-pyrazole, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 3-(3-nitrophenyl)-1H-pyrazole within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of 3-(3-nitrophenyl)-1H-pyrazole can influence its therapeutic effects and potential side effects, as well as its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of 3-(3-nitrophenyl)-1H-pyrazole is essential for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 3-(3-nitrophenyl)-1H-pyrazole can also affect its interactions with other biomolecules and its overall efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-nitrophenyl)-1H-pyrazole typically involves the reaction of 3-nitrophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. One common method is the cyclization of 3-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole ring.
Industrial Production Methods: Industrial production of 3-(3-nitrophenyl)-1H-pyrazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in 3-(3-nitrophenyl)-1H-pyrazole can undergo reduction to form the corresponding amino derivative.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Sodium methoxide or other strong bases can facilitate nucleophilic substitution.
Major Products Formed:
Reduction: 3-(3-aminophenyl)-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 3-(3-nitrophenyl)-1H-pyrazole largely depends on its derivatives and the specific biological targets they interact with. The nitro group can be reduced to an amino group, which can then form hydrogen bonds or electrostatic interactions with enzymes or receptors. This interaction can inhibit or activate specific biological pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
3-(4-nitrophenyl)-1H-pyrazole: Similar structure but with the nitro group in the para position.
3-(2-nitrophenyl)-1H-pyrazole: Nitro group in the ortho position.
3-(3-aminophenyl)-1H-pyrazole: Reduced form of 3-(3-nitrophenyl)-1H-pyrazole.
Uniqueness: 3-(3-nitrophenyl)-1H-pyrazole is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules. The meta position of the nitro group can lead to different electronic and steric effects compared to the ortho or para positions, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
5-(3-nitrophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)8-3-1-2-7(6-8)9-4-5-10-11-9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWXJVIBNZSEQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371813 | |
| Record name | 3-(3-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728653 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
59843-77-5 | |
| Record name | 3-(3-nitrophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59843-77-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-pyrrol-1-yl-N-[1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiophene-2-carboxamide](/img/structure/B1301681.png)

![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)
![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)
